![molecular formula C13H20O5 B14339386 Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate CAS No. 95929-63-8](/img/structure/B14339386.png)
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is an organic compound with a complex structure that includes a cyclohexane ring, a ketone group, and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate typically involves the reaction of cyclohexanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with methyl iodide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ester and ketone functionalities allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-methyl propanedioate
- Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate
- Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate
Uniqueness
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is unique due to its specific combination of a cyclohexane ring, ketone group, and ester functionalities
Eigenschaften
CAS-Nummer |
95929-63-8 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
dimethyl 2-methyl-2-[(2-oxocyclohexyl)methyl]propanedioate |
InChI |
InChI=1S/C13H20O5/c1-13(11(15)17-2,12(16)18-3)8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HLLKARJDXJLTBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCC1=O)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




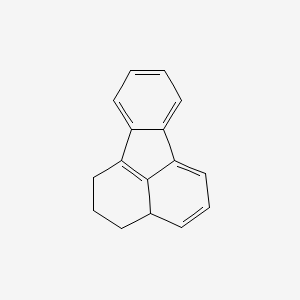
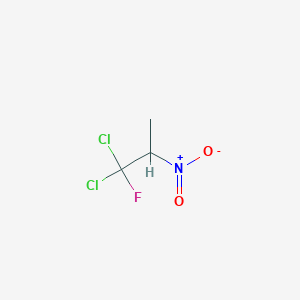
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
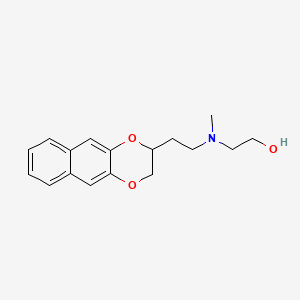
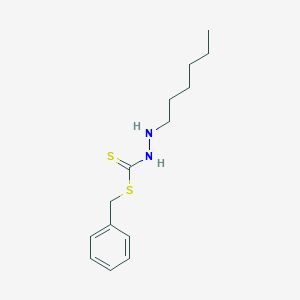
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
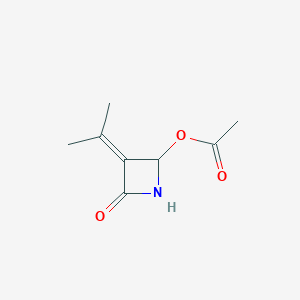

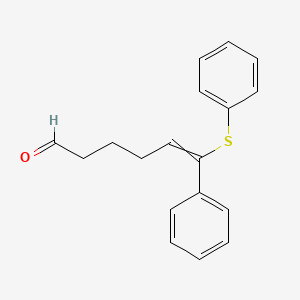
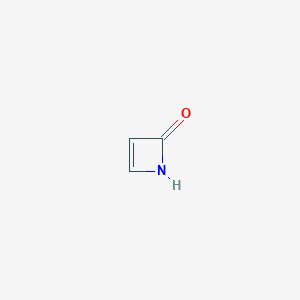

![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
